![molecular formula C18H22ClNO6S B350443 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxybenzenesulfonamide CAS No. 873586-74-4](/img/structure/B350443.png)
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multi-step sequences starting from vanillin . A shorter synthesis is given by Shulgin and Shulgin . The reaction was complete, liquid–liquid extraction was carried out with dichloromethane (3 × 30 mL) and the crude product of the reaction was purified by column chromatography using mixtures of petroleum ether–ethyl acetate (10:1), thus obtaining the pure tetrahydroquinoline precursor .Molecular Structure Analysis
The molecular structure of similar compounds can be represented by the linear formula: ClC6H4(CO)2C6H3(OCH3)2 . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes. For instance, 2-Chloro-3′,4′-dimethoxybenzil (CDMB, o -chlorobenzveratroin) may be used in the synthesis of 2- (2-chlorophenyl)-3- (3,4-dimethoxyphenyl)quinoxaline .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a melting point of 119-123 °C . The linear formula is ClC6H4(CO)2C6H3(OCH3)2, and the molecular weight is 304.73 .Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO6S/c1-23-14-6-5-12(9-16(14)25-3)7-8-20-27(21,22)18-11-15(24-2)13(19)10-17(18)26-4/h5-6,9-11,20H,7-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHKVAWTBLEFRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

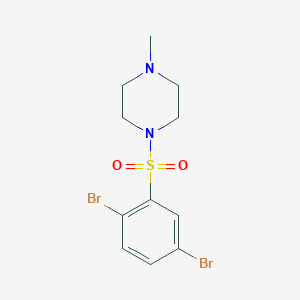
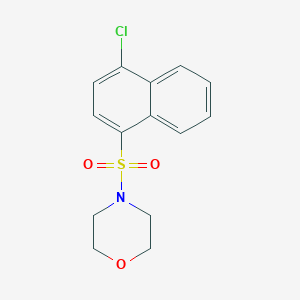
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromophenyl)sulfonyl]piperazine](/img/structure/B350366.png)
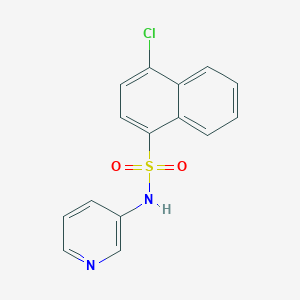
![4-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]morpholine](/img/structure/B350370.png)
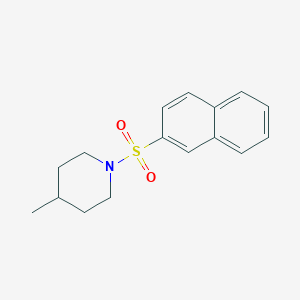
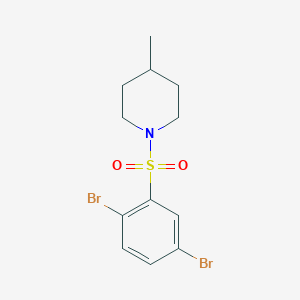
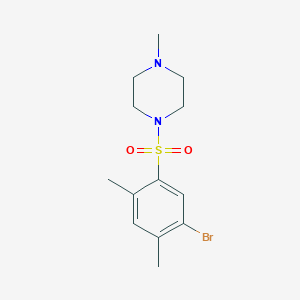
![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B350377.png)
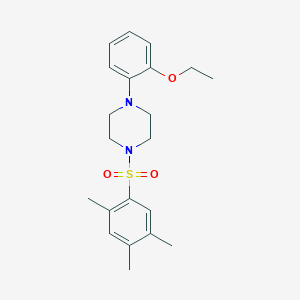

![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B350391.png)

